EP1 Receptor Antagonist Potency: 50-Fold Improvement Over 7-Methyl Isomer
Matched molecular pair analysis (MMPA) comparing pyrazolo[1,5-a]pyridine derivatives revealed a critical 6-methyl positional effect. The 6-methyl substituted core led to the discovery of compound 4c, a nanomolar EP1 antagonist [1]. In a direct comparison, the positional isomer pair benzofuran 2a (6-methyl equivalent) exhibited an IC50 of 5.0 nM versus 250 nM for isomer 1 (7-methyl equivalent), a 50-fold potency difference [1]. This demonstrates that the 6-methyl substitution pattern is essential for potent EP1 antagonism, a differentiation not achievable with the 5-methyl or 7-methyl regioisomers.
| Evidence Dimension | EP1 Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.0 nM (for 6-methyl positional equivalent benzofuran analog 2a) |
| Comparator Or Baseline | IC50 = 250 nM (for 7-methyl positional isomer 1) |
| Quantified Difference | 50-fold higher potency for the 6-methyl pattern |
| Conditions | In vitro EP1 receptor binding assay |
Why This Matters
This quantifies the necessity of the 6-methyl regioisomer for developing potent EP1 antagonists; substituting with 5-methyl or 7-methyl analogs would yield an inactive compound.
- [1] Nishigaya, Y., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(10), 2804-2812. View Source
